1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid
Overview
Description
1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H12F3N3O2. It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring bearing a carboxylic acid group.
Preparation Methods
The synthesis of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Chemical Biology: The compound is used as a probe in chemical biology to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to its target, modulating its activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid: This compound has a cyclopropyl group instead of a piperidine ring, which may affect its chemical reactivity and biological activity.
1-[6-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid: The position of the trifluoromethyl group on the pyrimidine ring is different, which can influence the compound’s properties and interactions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)8-5-9(16-6-15-8)17-3-1-7(2-4-17)10(18)19/h5-7H,1-4H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZOBYZKSNDMMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169201 | |
Record name | 1-[6-(Trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401169201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448854-86-1 | |
Record name | 1-[6-(Trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448854-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[6-(Trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401169201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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